Ethyl 1-ethylcyclopent-3-enecarboxylate
Description
Ethyl 1-ethylcyclopent-3-enecarboxylate is a cyclopentene derivative featuring an ethyl ester group at the carboxylate position and a second ethyl substituent at the 1-position of the cyclopentene ring. Cyclopentene-based esters are often studied for applications in organic synthesis, pharmaceuticals, and agrochemicals due to their reactive double bonds and functional group versatility .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
ethyl 1-ethylcyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-3-10(7-5-6-8-10)9(11)12-4-2/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
JGVCHZPFUDLZEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC=CC1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Differences:
- Ring Size and Strain : Cyclopentene rings (5-membered) exhibit higher ring strain than cyclohexane derivatives (e.g., Ethyl 4-hydroxycyclohexanecarboxylate), which could increase reactivity in ring-opening or addition reactions .
- Functional Group Diversity : Brominated or aminated derivatives (e.g., Methyl 3-bromocyclopent-1-enecarboxylate) introduce electrophilic or nucleophilic sites, enabling divergent synthetic pathways compared to the purely hydrocarbon-substituted target compound .
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